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molecular formula C12H13NO2 B1593649 5-(tert-Butyl)isoindoline-1,3-dione CAS No. 50727-07-6

5-(tert-Butyl)isoindoline-1,3-dione

Cat. No. B1593649
M. Wt: 203.24 g/mol
InChI Key: MQAXXSNRKXXVON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04916470

Procedure details

A 4 liter conical flask was then charged with 137.4 grams (0.6757 mole) of 4-t-butylphthalimide and 2 liters of 29 percent ammonium hydroxide solution and the solution was stirred vigorously with a mechanical stirrer. After 3 hours, the creamy suspension was suction filtered and washed with a small amount of water. The faint green powder was dried at 120° C. for one day to yield 134.19 grams of 4-t-butylphthalamide, which exhibited a melting point of 172° to 175° C. The identity of the 4-t-butyl-phthalamide product was confirmed by IR spectrum.
Quantity
137.4 g
Type
reactant
Reaction Step One
Quantity
2 L
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH:6]=[C:7]2[C:12](=[O:13])[NH:11][C:9](=[O:10])[C:8]2=[CH:14][CH:15]=1)([CH3:4])([CH3:3])[CH3:2].[OH-].[NH4+:17]>>[C:1]([C:5]1[CH:6]=[C:7]([C:12]([NH2:11])=[O:13])[C:8](=[CH:14][CH:15]=1)[C:9]([NH2:17])=[O:10])([CH3:4])([CH3:3])[CH3:2] |f:1.2|

Inputs

Step One
Name
Quantity
137.4 g
Type
reactant
Smiles
C(C)(C)(C)C=1C=C2C(C(=O)NC2=O)=CC1
Name
Quantity
2 L
Type
reactant
Smiles
[OH-].[NH4+]

Conditions

Stirring
Type
CUSTOM
Details
the solution was stirred vigorously with a mechanical stirrer
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with a small amount of water
CUSTOM
Type
CUSTOM
Details
The faint green powder was dried at 120° C. for one day
Duration
1 d

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C)(C)(C)C=1C=C(C(C(=O)N)=CC1)C(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 134.19 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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